molecular formula C26H26N2O4 B2929259 1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 1904322-72-0

1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2929259
CAS No.: 1904322-72-0
M. Wt: 430.504
InChI Key: BENBMPIRAVSOGE-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a xanthene moiety, a piperidine ring, and a dihydropyridinone structure

Scientific Research Applications

1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can modify the dihydropyridinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions .

Properties

IUPAC Name

1,6-dimethyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-17-15-19(16-24(29)27(17)2)31-18-11-13-28(14-12-18)26(30)25-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)25/h3-10,15-16,18,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENBMPIRAVSOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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